Riddelliine
Overview
Description
Riddelliine is a pyrrolizidine alkaloid found predominantly in Senecio riddellii and other plants in the genus Senecio . It occurs in yields of up to 18% of the dry weight of the plant .
Synthesis Analysis
This compound is produced naturally by a variety of plants in the genus Senecio . The synthesis of this compound involves the conversion of ornithine and arginine into retronecine . This compound is classified as “possibly carcinogenic to human” (group 2B), according to the IARC .Molecular Structure Analysis
This compound has a molecular formula of C18H23NO6 . It is a naturally occurring pyrrolizidine alkaloid, consisting of a macrocyclic diester of retronecine (an unsaturated alcohol) and riddelliic acid (an oxygenated, branched, dicarboxylic acid) .Chemical Reactions Analysis
The toxicity of this compound N-oxide depends on its conversion to this compound by intestinal microbiota and in the liver . The predicted points of departure (PoDs) for lasiocarpine and this compound were comparable to in vivo genotoxicity data .Physical And Chemical Properties Analysis
This compound has an average mass of 349.378 Da and a monoisotopic mass of 349.152527 Da . It is a colorless to off-white crystalline solid at room temperature and has a melting point of 197° to 198 °C .Scientific Research Applications
Gene Expression and Molecular Mechanisms
Gene Expression Changes and Pathological Outcomes : Riddelliine, a pyrrolizidine alkaloid isolated from plants in the western United States, was studied for its genotoxic effects through gene expression analysis in rats. The research identified significant changes in gene expression related to cancer, cell death, tissue development, and other critical cellular functions. These alterations were directly linked to the pathological outcomes observed in previous studies, offering insight into the toxicity and carcinogenic mechanisms of this compound (Mei et al., 2007).
Metabolic Activation and DNA Adduct Formation : Another study delved into the metabolic activation of this compound in the liver, leading to DNA adduct formation, which is a critical step in carcinogenesis. The metabolism of this compound generated specific metabolites and resulted in the formation of several DNA adducts in the liver of rats, suggesting a genotoxic mechanism behind liver tumor induction (Yang et al., 2001).
Cellular Effects and Mechanisms
Endothelial and Parenchymal Cells Differential Mutagenicity : Research has shown that this compound exerts differential mutagenic effects on liver endothelial and parenchymal cells. The study highlighted that the higher mutagenicity observed in liver endothelial cells might be partially responsible for the tumorigenic specificity of this compound, indicating cell-specific mechanisms of action (Mei et al., 2004).
Cell Kinetics and Hepatic Endothelial Carcinogen : Short-term exposure to this compound induced significant changes in cell kinetics, such as increased apoptosis and mitosis in endothelial cells, suggesting a role in the development of hemangiosarcoma upon long-term exposure. The study emphasized the potential of this compound to induce endothelial proliferation and subsequent tumor development through various cellular pathways (Nyska et al., 2002).
Tumorigenicity and Carcinogenicity
Liver Tumorigenesis Correlation with DNA Adduct Formation : Studies have established a correlation between the formation of DNA adducts and the induction of liver tumorigenesis by this compound. The DNA adduct levels in specific populations of liver cells were found to be significantly associated with the induction of liver hemangiosarcomas, shedding light on the molecular events leading to tumor formation (Chou et al., 2003).
MicroRNA Expression Profiles and Carcinogenic Effects : The modulation of microRNA (miRNA) expression by this compound was explored to understand its relationship with mutagenicity and carcinogenicity. The study found that this compound significantly altered miRNA expression, with the altered miRNAs being involved in pathways related to liver carcinogenicity and toxicity. This suggests that miRNA expression patterns could serve as biomarkers for genotoxicity and carcinogenicity of this compound (Chen et al., 2012).
Mechanism of Action
Target of Action
Riddelline, a naturally occurring pyrrolizidine alkaloid , primarily targets the DNA in cells . It is metabolized in the liver to two reactive metabolites, R- and S-dihydropyrrolizine (DHP), which have been shown to cause tumors in rodents .
Mode of Action
The reactive metabolites, R- and S-DHP, can bind to DNA, which may be a key step leading to its genotoxicity and tumorigenicity . This interaction with DNA introduces covalent cross-linking , which can lead to mutations and potentially cancer .
Biochemical Pathways
Riddelline affects the cellular detoxification pathways . It’s also worth noting that any pyrrolizidine alkaloid that is metabolized to DHP will be carcinogenic in rodents .
Pharmacokinetics
Riddelline and other pyrrolizidine alkaloids are absorbed primarily via ingestion, distributed to the liver, and excreted in the urine and feces . The compound is soluble in chloroform, acetone, and ethanol, and is sparingly soluble in water . As a solid, it is stable at room temperature in diffuse light for 12 months or longer .
Result of Action
The molecular and cellular effects of Riddelline’s action are significant. Riddelline has been observed to increase mutations in endothelial cells in the liver of rats . It causes tumors at several different tissue sites in mice and rats, and early onset of tumors in rats . It also exhibits significant non-cancer toxicity and pathology .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Riddelline is metabolized in the liver to two reactive metabolites, R- and S-dihydropyrrolizine (DHP), by the cytochrome P450 isozymes CYP3A and CYP2B6 . Both R- and S-DHP have been shown to cause tumors in rodents . DHP can bind DNA, which may be a key step leading to its genotoxicity and tumorigenicity .
Cellular Effects
Riddelline has been shown to cause tumors at several different tissue sites in mice and rats . Administration of riddelline caused blood-vessel cancer (hemangiosarcoma) of the liver in male mice and in rats of both sexes . It also caused benign liver tumors (hepatocellular adenoma) and mononuclear-cell leukemia in rats of both sexes .
Molecular Mechanism
Riddelline itself is not toxic; rather its metabolism in the liver contributes to its toxicity . Riddelline can be hydrolyzed in the liver into riddelliine N-oxide, which like this compound is not a toxic substance . This pathway is considered a detoxicating reaction .
Temporal Effects in Laboratory Settings
Riddelline is a colorless to off-white crystalline solid at room temperature and has a melting point of 197° to 198 °C . It is soluble in chloroform, acetone, and ethanol, and is sparingly soluble in water . As a solid, it is stable at room temperature in diffuse light for 12 months or longer .
Dosage Effects in Animal Models
Oral exposure to riddelline caused tumors at several different tissue sites in mice and rats and early onset of tumors in rats
Metabolic Pathways
This compound and other pyrrolizidine alkaloids are absorbed primarily via ingestion, distributed to the liver, and excreted in the urine and feces . This compound is metabolized in the liver to two reactive metabolites, R- and S-dihydropyrrolizine (DHP), by the cytochrome P450 isozymes CYP3A and CYP2B6 .
Transport and Distribution
This compound and other pyrrolizidine alkaloids are absorbed primarily via ingestion, distributed to the liver, and excreted in the urine and feces
Subcellular Localization
Given that it is metabolized in the liver, it can be inferred that it is localized in the liver cells .
properties
IUPAC Name |
(1R,4Z,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,14-15,20,23H,2,5-10H2,1H3/b12-3-/t14-,15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCNNZDUGWLODJ-RAYFHMIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
Record name | RIDDELLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20996 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026006 | |
Record name | Riddelliine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Riddelline is a colorless to off-white crystalline solid. Starts turning brown at approximately 329 °F; is blackish-brown at melting point. (NTP, 1992), Colorless solid; [INCHEM] Colorless to off white solid; [CAMEO] | |
Record name | RIDDELLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20996 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Riddelline | |
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URL | https://haz-map.com/Agents/6966 | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992) | |
Record name | RIDDELLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20996 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Mechanism of Action |
The activation of the alkaloids by mixed-function oxidases leads to pyrrolic dehydro-alkaloids which are reactive alkylating agents. The liver necrosis results from binding of the metabolites with the liver cell. Some metabolites are released into the circulation and are believed to pass beyond the liver to the lung causing vascular lesions. The pyrrolic metabolites are cytotoxic and act on the hepatocytes and on the endothelium of blood vessels of the liver and lung. /pyrrolizidine alkaloids/, ... A DNA adduct profile was detected in the livers of female F344 rats fed riddelliine, and a dose-response relationship was obtained for the level of the total (eight) DHR-derived DNA adducts and the level of the DHR-3'-dGMP adducts. These results suggest that riddelliine induces liver tumors in rats through a genotoxic mechanism and the eight DHR-derived DNA adducts are likely to contribute to liver tumor development., ... Riddelliine induces liver tumors in rats through a genotoxic mechanism involving the formation of (+/-)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which reacts with DNA to form a set of eight DNA adducts. | |
Record name | RIDDELLIINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
23246-96-0 | |
Record name | RIDDELLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20996 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Riddelline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23246-96-0 | |
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Record name | Riddelline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023246960 | |
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Record name | Riddelliine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIDDELLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81YO8GX9J8 | |
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Record name | RIDDELLIINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
369 °F (NTP, 1992), 197-198 (decomposes) | |
Record name | RIDDELLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20996 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | RIDDELLIINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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